AF430 alkyne

Description

Historical Context and Development of Bioorthogonal Labeling Reagents

The concept of bioorthogonal chemistry, defined as chemical reactions that can proceed within biological systems without interfering with native biochemical processes, was formally introduced by Carolyn Bertozzi in 2003 . This field emerged from the growing need to probe biomolecules in their natural cellular and organismal contexts, a task that traditional chemical methods often struggled to achieve due to the complexity and sensitivity of biological environments lumiprobe.comresearchgate.net.

Early bioorthogonal strategies included the Staudinger ligation, developed by Bertozzi's group in 2000, which involved the reaction between azides and phosphines medchemexpress.comaatbio.com. While groundbreaking as the first reaction employing entirely abiotic functional groups, it suffered from relatively slow kinetics, requiring high reagent concentrations that could lead to background noise aatbio.com.

A significant leap forward came with the advent of "click chemistry," a concept championed by K. Barry Sharpless organic-chemistry.organtibodies.com. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), first reported in 2002, became a cornerstone of bioorthogonal chemistry medchemexpress.comnvcbiotech.comnih.govlunanano.ca. This reaction efficiently and selectively forms a 1,2,3-triazole linkage between azides and terminal alkynes under mild conditions organic-chemistry.orgmedchemexpress.comnvcbiotech.com. However, the requirement for a copper catalyst raised concerns about potential cytotoxicity in vivo lumiprobe.comnvcbiotech.comnih.gov.

To address these limitations, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This copper-free approach utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst, offering a more biocompatible alternative lumiprobe.comlunanano.calumiprobe.com. The continuous development of new bioorthogonal reactions, including tetrazine ligations and others, aims to enhance reaction speed, selectivity, and compatibility with diverse biological applications medchemexpress.commedchemexpress.com. The profound impact of this field was recognized with the awarding of the Nobel Prize in Chemistry in 2022 to Carolyn R. Bertozzi for her contributions to click chemistry and bioorthogonal chemistry .

Significance of Alkyne-Functionalized Probes in Modern Chemical Biology

Alkyne functional groups have become central to modern chemical biology research due to their unique properties and reactivity lumiprobe.comlabscoop.com. Alkynes are largely inert to most biological molecules and aqueous environments, rendering them "biorthogonal" labscoop.com. Their small size and chemical stability make them ideal for incorporation into various biomolecules without significantly altering their native structure or function lumiprobe.comlumiprobe.com.

The primary significance of alkyne-functionalized probes lies in their ability to participate in highly efficient and specific conjugation reactions, most notably the CuAAC and SPAAC reactions labscoop.comorganic-chemistry.orglunanano.calumiprobe.com. These reactions enable the precise attachment of reporter molecules, such as fluorophores, affinity tags, or therapeutic payloads, to biomolecules that have been metabolically or synthetically engineered to contain an azide (B81097) group labscoop.comlunanano.calumiprobe.comunacademy.com. This bioconjugation strategy is fundamental for:

Labeling and Imaging: Visualizing biomolecules like proteins, nucleic acids, and glycans in real-time within living cells and organisms lumiprobe.com.

Target Identification and Validation: Employed in chemical biology to identify and validate molecular targets of drugs or biological processes labscoop.comglenresearch.com.

Drug Discovery and Delivery: Facilitating the development and targeted delivery of therapeutic agents medchemexpress.comantibodies.comnih.gov.

Materials Science: Used in the creation of novel materials and polymers medchemexpress.comlumiprobe.com.

The development of alkyne probes, particularly those compatible with copper-free SPAAC, has further expanded their utility by mitigating concerns about metal toxicity in sensitive biological systems lumiprobe.comlunanano.ca.

Role of AF430 Alkyne as a Versatile Research Tool

This compound is a fluorescent probe designed to harness the power of bioorthogonal click chemistry for diverse biological applications. It is a derivative of the AF430 dye, a sulfonated coumarin (B35378) fluorophore known for its favorable spectral properties and stability lumiprobe.comlabscoop.com.

The AF430 core provides a distinct spectral profile, with an excitation maximum around 430 nm and an emission maximum in the yellow-green region at approximately 542 nm lumiprobe.commedchemexpress.comlumiprobe.com. This emission is characterized by a significant Stokes shift of around 112 nm, which is advantageous for multicolor imaging, helping to minimize spectral overlap and reduce cross-talk between different fluorescent channels antibodies.com. Furthermore, AF430 exhibits high photostability, making it suitable for demanding imaging techniques such as STED microscopy. Crucially for biological applications, its fluorescence remains stable across a wide pH range (pH 4-10) and it is highly hydrophilic due to a sulfo group, promoting solubility and reducing aggregation lumiprobe.comlabscoop.comantibodies.com.

The presence of a terminal alkyne group on this compound makes it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medchemexpress.comlumiprobe.comlabscoop.commedchemexpress.comlumiprobe.com. This allows for the efficient and specific conjugation of the AF430 fluorophore to azide-modified biomolecules, such as proteins, antibodies, peptides, and nucleic acids medchemexpress.comlumiprobe.comlabscoop.comantibodies.comnih.govlumiprobe.comlumiprobe.com. This capability is widely utilized in applications such as antibody labeling for flow cytometry, cellular imaging, and various bioconjugation strategies aimed at visualizing or tracking specific biological targets lumiprobe.comlabscoop.com.

Table 1: Key Properties of this compound

| Property | Value | Notes |

| Chemical Name | This compound | Alkyne derivative of AF430 fluorescent dye |

| Chemical Class | Sulfonated Coumarin Dye | |

| Molecular Formula | C25H26N2F3KO6S | |

| Molecular Weight | 578.64 kDa | |

| Appearance | Orange solid | |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |

| Solubility | Good in water, DMF, DMSO | Hydrophilic due to sulfo group |

| Excitation Maximum | ~430 nm (range 425-432 nm) | Efficiently excited by 405 nm violet laser |

| Emission Maximum | ~542 nm (range 540-542 nm) | Yellow-green emission |

| Extinction Coefficient | ~15,955 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield | 0.23 | |

| Stokes Shift | Large (~112 nm) | Minimizes spectral overlap, useful for multiplexing |

| Photostability | High | Suitable for demanding imaging techniques like STED microscopy |

| pH Stability | Insensitive (pH 4-10) | Maintains stable fluorescence across a wide physiological pH range |

| Reactive Group | Terminal Alkyne | Participates in CuAAC reactions with azide-containing molecules |

| Primary Application | Bioconjugation, fluorescent labeling, flow cytometry, microscopy | Antibody labeling, protein labeling, FRET experiments |

| Storage Conditions | -20°C, protected from light, desiccated | Recommended for long-term storage |

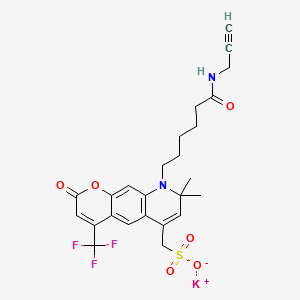

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H26F3KN2O6S |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

potassium [8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |

InChI |

InChI=1S/C25H27F3N2O6S.K/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35;/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35);/q;+1/p-1 |

InChI Key |

ZRXADTSYTDFTFN-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Af430 Alkyne

Chemical Synthesis of the AF430 Chromophore Scaffold

The AF430 chromophore is a sulfonated coumarin (B35378) dye, structurally analogous to Alexa Fluor® 430 axispharm.comglpbio.com. This core structure provides the fluorescent properties that make AF430 valuable. AF430 is recognized for its emission in the yellow-green region of the spectrum, with an excitation maximum at approximately 430 nm and an emission maximum at 542 nm glpbio.commedchemexpress.comlumiprobe.com. Its fluorescence is noted for being photostable and insensitive to pH changes across a broad range (pH 4-10) glpbio.comlumiprobe.comlumiprobe.comlumiprobe.comglpbio.cnlumiprobe.comlabscoop.com. The dye's hydrophilic nature, attributed to its sulfonate group, enhances its solubility in aqueous environments, making it suitable for biological applications axispharm.comlumiprobe.com. The presence of a trifluoromethyl group contributes to reduced photobleaching, while the sulfo group aids in hydrophilicity and potentially increases quantum yield in aqueous solutions lumiprobe.com. Its large Stokes shift of 112 nm is also advantageous for multicolor imaging, minimizing spectral overlap lumiprobe.com. While the detailed synthetic routes for the AF430 chromophore itself are not elaborated upon in the provided context, its established coumarin scaffold is the foundation upon which the alkyne functionality is appended.

Functionalization Strategies for Incorporating the Terminal Alkyne

The key functionalization strategy for AF430 alkyne involves the covalent attachment of a terminal alkyne group to the AF430 chromophore scaffold. This process typically results in a molecule where the alkyne moiety is linked to the dye core, creating a conjugatable derivative. The terminal alkyne group is a highly reactive functional group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medchemexpress.comlumiprobe.comlabscoop.comlumiprobe.comlumiprobe.commedchemexpress.com. This "click chemistry" reaction is characterized by its high specificity, efficiency, and mild reaction conditions, making it ideal for labeling biomolecules such as proteins, peptides, and nucleic acids without disrupting their native structures or functions lumiprobe.comlumiprobe.comlumiprobe.com. The alkyne functionality allows this compound to be selectively conjugated to molecules bearing azide (B81097) groups, forming a stable triazole linkage lumiprobe.comlumiprobe.comlumiprobe.com.

Advanced Conjugatable Forms for Diverse Research Applications

The inherent reactivity of the terminal alkyne group positions this compound as a versatile tool for creating advanced conjugates for various research purposes, particularly in bioorthogonal chemistry.

While specific external linker moieties designed for this compound are not detailed, the alkyne group itself is appended to the AF430 chromophore, often via an implicit or explicit linker within the molecule's structure. This integrated alkyne functionality serves as the primary "handle" for conjugation. Researchers can utilize this compound to attach the AF430 fluorophore to azide-modified biomolecules, effectively creating fluorescently labeled conjugates. The design of such derivatives inherently considers the need for a stable linkage between the fluorophore and the reactive alkyne group, ensuring the integrity of both components during conjugation and subsequent imaging or analysis.

This compound contributes to the development of bioorthogonal probes by providing a fluorescent reporter with a readily available alkyne handle for click chemistry. This allows for the creation of custom probes by conjugating AF430 to azide-functionalized targeting molecules, such as antibodies, peptides, or small molecules designed to interact with specific biological targets. The resulting AF430-labeled conjugates can then be used for a range of applications, including fluorescence microscopy, flow cytometry, and other cellular imaging techniques medchemexpress.comlumiprobe.comglpbio.cnlabscoop.com. Beyond this compound, other AF430 derivatives, such as AF430 tetrazine, are also employed in bioorthogonal strategies, participating in copper-free click reactions with strained cyclooctenes (like TCO), further highlighting the AF430 scaffold's utility in this field glpbio.comlumiprobe.commedchemexpress.commedchemexpress.comlumiprobe.comnih.gov.

Mechanism and Implementation of Click Chemistry with Af430 Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Optimization

The CuAAC reaction is a powerful method for covalently linking an alkyne-containing molecule, such as AF430 alkyne, with an azide-functionalized target. bioclone.net This reaction is characterized by its favorable kinetics and high yield, forming a stable triazole linkage. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. aatbio.com The reaction's success in biological applications hinges on the careful optimization of the catalytic system and reaction conditions to maximize efficiency while preserving the function of sensitive biomolecules. jenabioscience.comnih.gov

The core of the CuAAC catalytic system is the copper(I) ion. aatbio.com As Cu(I) is unstable in aqueous environments and can be cytotoxic, its use in bioconjugation requires stabilizing ligands. nih.govpcbiochemres.com These ligands not only protect the copper from oxidation and disproportionation but also accelerate the reaction rate and prevent damage to biomolecules. nih.gov

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that forms a stable complex with Cu(I), enhancing reaction efficiency in aqueous buffers. researchgate.net The use of excess ligand, often in a 5:1 ratio to the copper salt, is recommended to protect biomolecules from oxidation by reactive oxygen species (ROS) that can be generated by the copper/reductant system. nih.govnih.gov Other ligands, such as sulfonated bathophenanthroline, have also been developed, though they can be more sensitive to oxygen. jenabioscience.comnih.gov The choice of ligand is critical, as strong chelators can sequester the copper ion too effectively, inhibiting catalysis. nih.gov

Table 1: Common Ligands for CuAAC Bioconjugation

| Ligand | Key Features | Typical Cu:Ligand Ratio |

|---|---|---|

| THPTA | High water solubility; accelerates reaction; protects biomolecules. | 1:2 to 1:5 nih.govaxispharm.com |

| TBTA | Effective in organic/aqueous mixtures; low water solubility. | 1:2 axispharm.com |

| Bathophenanthroline disulfonate | Accelerating ligand; oxygen sensitive. | 1:1 or 2:1 nih.gov |

Achieving efficient labeling with this compound via CuAAC in a biological setting requires careful control over reaction conditions to mitigate the toxicity of the copper catalyst. nih.govbohrium.com Key parameters include the concentrations of the copper source (typically CuSO₄), a reducing agent to maintain copper in the active Cu(I) state (most commonly sodium ascorbate), and the ligand. axispharm.com

Studies have shown that copper concentrations as low as 50-100 μM can be effective, especially when paired with an appropriate ligand. nih.govnih.gov The exposure time is a critical factor influencing biocompatibility; shorter reaction times are generally safer for living cells. nih.govbohrium.com The reaction is remarkably tolerant of a wide pH range (typically 4-11) and can be performed at room temperature in aqueous buffers, making it suitable for modifying fragile biological samples. lumiprobe.combioclone.net To prevent unwanted side-reactions from ascorbate oxidation byproducts, additives like aminoguanidine can be included to scavenge reactive carbonyls without significantly inhibiting the main reaction. nih.gov

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with AF430 Derivatives

To circumvent the cellular toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction eliminates the need for a metal catalyst by using a strained cyclooctyne instead of a terminal alkyne like that on AF430. nih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product. nih.gov For labeling with a fluorophore like AF430, a derivative is required. This typically involves using an azide-modified AF430 to react with a cyclooctyne-tagged biomolecule, or a cyclooctyne-modified AF430 to react with an azide-tagged biomolecule.

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. magtech.com.cn The design of these molecules aims to maximize ring strain to increase reactivity while maintaining sufficient stability for practical use. Several generations of cyclooctynes have been developed, each with improved properties. nih.gov

Commonly used cyclooctynes for bioorthogonal labeling include dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). nih.govvectorlabs.comresearchgate.net These reagents react selectively with azides under physiological conditions. vectorlabs.com For instance, DBCO's high reactivity and specificity allow for rapid conjugation without interfering with native cellular processes. vectorlabs.com The choice of cyclooctyne can be tailored to the specific application, balancing the need for rapid kinetics against potential side reactions or stability issues. magtech.com.cn

Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC

| Cyclooctyne Reagent | Reacts With | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| DIBO | Azide | ~0.1 - 0.3 | Fused aromatic rings increase strain. nih.govresearchgate.net |

| BCN | Azide | ~0.2 - 0.3 | Fused cyclopropane ring increases strain. synaffix.comnih.gov |

| DBCO | Azide | High | High reactivity and specificity. vectorlabs.com |

| DIFO | Azide | ~0.4 | Propargylic fluorine atoms enhance reactivity. nih.gov |

Rate constants can vary depending on the specific azide, solvent, and temperature.

The primary advantage of SPAAC is its bioorthogonality; the reaction proceeds in complex biological environments, including living cells and organisms, without interfering with native biochemical processes. nih.gov By eliminating the cytotoxic copper catalyst, SPAAC is highly suitable for in-vivo imaging and long-term cellular studies where maintaining cell viability and function is paramount. pcbiochemres.comvectorlabs.com

The reaction is highly selective, as neither the strained alkyne nor the azide functional group reacts with other biological moieties like amines or hydroxyls. vectorlabs.com This ensures that the AF430 fluorophore is attached only at the intended azide-labeled site, providing a high signal-to-noise ratio for imaging applications. synaffix.com The mild reaction conditions (physiological temperature and pH) further preserve the integrity and activity of the biomolecules being studied. vectorlabs.com These features have made SPAAC an indispensable tool for chemical biology, enabling the precise labeling and visualization of biomolecules in their native context. nih.gov

Applications of Af430 Alkyne in Advanced Biological Research

Biomolecule-Specific Labeling Strategies

The unique chemical properties of AF430 alkyne facilitate its use in a variety of strategies for labeling specific classes of biomolecules, including proteins, nucleic acids, and lipids. These labeling techniques are instrumental in studying the function, localization, and dynamics of these essential cellular components.

Covalent Conjugation to Proteins and Antibodies for Immunoassays

This compound is frequently employed in the covalent labeling of proteins and antibodies for use in immunoassays and other detection methods. The alkyne group provides a reactive handle for conjugation to azide-modified proteins. This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. lumiprobe.comnih.gov

Labeling kits containing AF430 are available to directly modify proteins. assaygenie.com These kits typically target primary amino groups on the protein, such as the N-terminus and the side chains of lysine (B10760008) residues, to form a stable amide bond. assaygenie.com This direct conjugation method is a straightforward way to attach the fluorescent label to a protein of interest.

Alternatively, a two-step "click chemistry" approach is widely used. lumiprobe.com In this method, a protein is first modified to introduce an azide (B81097) group. Subsequently, the azide-modified protein is reacted with this compound to form a stable triazole linkage. nih.gov This bioorthogonal strategy ensures that the labeling reaction is highly specific and does not interfere with the biological activity of the protein. nih.gov Labeled antibodies are crucial reagents in various immunoassays, including immunofluorescence, flow cytometry, and western blotting, enabling the sensitive detection and visualization of target antigens. bio-techne.comyoutube.com

Table 1: Comparison of Protein Labeling Strategies with AF430

| Labeling Strategy | Reactive Groups Involved | Key Features | Common Applications |

| Direct Amine Labeling | AF430 NHS ester reacts with primary amines (-NH2) on proteins. assaygenie.com | Simple one-step procedure. assaygenie.com | General protein labeling for detection. biocompare.com |

| Click Chemistry | This compound reacts with an azide-modified protein. lumiprobe.comnih.gov | Highly specific and bioorthogonal reaction. nih.gov | Site-specific labeling of proteins and antibodies for immunoassays. nih.gov |

Incorporation into Nucleic Acids for Molecular Probing

This compound plays a significant role in the labeling of nucleic acids for use as molecular probes. nih.gov These probes are short sequences of DNA or RNA designed to bind to specific target sequences, allowing for their detection and visualization. nih.gov

A common method for labeling nucleic acids involves the metabolic incorporation of alkyne-modified nucleosides. researchgate.net For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be incorporated into newly synthesized DNA, while 5-ethynyluridine (B57126) (EU) can be incorporated into nascent RNA. thermofisher.com Once incorporated, the alkyne group serves as a reactive site for conjugation with an azide-modified fluorophore, such as AF430 azide, via a click reaction. researchgate.netnih.gov This approach allows for the specific visualization of DNA replication and RNA transcription in cells. researchgate.netnih.gov

Alkyne-tethered oligonucleotides can also be synthesized and subsequently labeled with AF430 azide. rsc.orgresearchgate.net These fluorescently labeled probes can then be used in techniques like fluorescence in situ hybridization (FISH) to detect and localize specific DNA or RNA sequences within cells and tissues. nih.gov

Metabolic Labeling of Lipids for Enzyme Activity Profiling

The study of lipid metabolism and function can be facilitated by the use of this compound in conjunction with metabolic labeling strategies. nih.govresearchgate.netbohrium.comnih.gov In this approach, cells are incubated with fatty acids that have been chemically modified to contain an alkyne group. nih.gov These alkyne-tagged fatty acids are then metabolized and incorporated into various lipid species, effectively tagging them for subsequent detection. nih.gov

Following metabolic incorporation, the alkyne-modified lipids can be visualized by reacting them with an azide-containing fluorescent probe like AF430 azide through a click reaction. nih.gov This allows for the imaging of lipid distribution and trafficking within cells. nih.gov Furthermore, this technique can be used to profile the activity of enzymes involved in lipid metabolism. By tracking the incorporation and modification of the alkyne-labeled lipids, researchers can gain insights into the enzymatic pathways that govern lipid synthesis, degradation, and remodeling. nih.govbohrium.com

Cellular and Subcellular Imaging Methodologies

The bright and photostable fluorescence of AF430 makes it an excellent choice for a range of cellular and subcellular imaging applications. Its utility extends from real-time imaging of dynamic processes in living cells to high-resolution visualization of specific structures in fixed samples.

Live Cell Staining and Time-Lapse Imaging

This compound, when used with bioorthogonal labeling strategies, is well-suited for live cell staining and time-lapse imaging. nih.gov A key advantage for live-cell applications is the ability to perform copper-free click chemistry, which avoids the cytotoxicity associated with copper catalysts. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) is a common copper-free method used in living systems. nih.gov

Researchers can introduce alkyne- or azide-modified biomolecules into living cells and then add the corresponding AF430-alkyne or -azide to visualize the target in real-time. nih.gov This enables the tracking of dynamic cellular processes, such as protein synthesis, trafficking, and localization, over time. nih.govthermofisher.com The photostability of AF430 allows for repeated imaging over extended periods, which is essential for time-lapse microscopy. rockefeller.edu

Table 2: Research Findings in Live Cell Imaging with Alkyne-Modified Probes

| Study Focus | Biomolecule Labeled | Key Finding | Reference |

| Protein Synthesis | Newly synthesized proteins | Visualization of nascent proteomes in living cells using alkyne-tagged amino acid analogs. nih.govcolumbia.edu | nih.govcolumbia.edu |

| DNA Replication | Newly synthesized DNA | Real-time tracking of DNA synthesis during cell division using alkyne-modified nucleosides. nih.govcolumbia.edu | nih.govcolumbia.edu |

| Plant Cell Wall Dynamics | Plant cell wall components | Long-term time-lapse imaging of germinating seeds stained with an AF488-modified probe. nih.gov | nih.gov |

Fixed Sample Visualization and Compartmental Localization

In addition to live-cell imaging, this compound is extensively used for visualizing and localizing biomolecules in fixed cells and tissues. nih.gov Fixation preserves cellular structures and antigens, allowing for detailed microscopic analysis. biotium.com

Immunofluorescence is a primary application where antibodies conjugated with AF430 are used to label specific proteins in fixed samples. nih.govyoutube.com This technique allows for the precise localization of proteins to different cellular compartments, such as the nucleus, mitochondria, or cell membrane. researchgate.netbiotium.com The bright fluorescence of AF430 provides a high signal-to-noise ratio, enabling clear visualization of the target structures. biotium.com

Metabolic labeling with alkyne-modified precursors followed by click chemistry with AF430 azide is also a powerful tool for fixed-sample analysis. researchgate.netnih.gov This approach can be used to visualize the distribution of newly synthesized proteins, nucleic acids, or lipids within the fixed cell, providing a snapshot of metabolic activity at a specific point in time. mengwanglab.org

Applications in Organelle-Specific Targeting

The compartmentalization of cellular processes within organelles necessitates tools for their specific and efficient labeling. This compound, in conjunction with targeted azide-modified molecules, facilitates the precise visualization of subcellular structures. This approach leverages targeting moieties that direct an azide-bearing probe to a specific organelle, such as the mitochondria or the endoplasmic reticulum. rsc.orgresearchgate.net Subsequent reaction with this compound via click chemistry results in the covalent attachment of the fluorophore, enabling high-resolution imaging of the organelle's morphology, distribution, and dynamics within living or fixed cells. rsc.orgresearchgate.net

Researchers have developed dual organelle-targeted cycloalkyne reagents that can undergo click reactions directly within the organelle of choice. rsc.orgresearchgate.net This strategy enhances the specificity of labeling and reduces background fluorescence. The selection of the targeting group is crucial for the successful delivery of the azide probe to the desired organelle, with different moieties being employed for mitochondria, the nucleus, or the endoplasmic reticulum.

Table 1: Strategies for Organelle-Specific Labeling using Alkyne-Azide Click Chemistry

| Organelle Target | Targeting Moiety Principle | Example of Azide Probe Structure | Click Reaction Partner |

|---|---|---|---|

| Mitochondria | Lipophilic cations that accumulate in response to mitochondrial membrane potential | Triphenylphosphonium-azide | This compound |

| Endoplasmic Reticulum | Sulfonamide-based compounds | Sulfonamide-azide derivative | This compound |

High-Throughput Analysis in Biological Systems

The efficiency and scalability of modern biological research are heavily reliant on high-throughput analytical techniques. This compound is well-suited for such applications due to the rapid and specific nature of click chemistry, which allows for streamlined sample processing and analysis.

Flow Cytometry for Cell Population Differentiation and Quantification

Flow cytometry enables the rapid analysis of large numbers of cells, providing quantitative data on a single-cell basis. nih.govnih.gov When coupled with click chemistry, this compound becomes a powerful tool for identifying and quantifying specific cell populations. For instance, cells can be metabolically labeled with an azide-modified precursor, such as an azido-sugar, which is incorporated into newly synthesized biomolecules. These cells can then be reacted with this compound, rendering them fluorescent.

This methodology allows for the differentiation of cell populations based on their metabolic activity or the presence of specific biomarkers. nih.gov A key application is in pooled CRISPR screens, where organelle-selective click labeling can be combined with flow cytometry to isolate cells with specific genetic modifications that affect lipid metabolism or other cellular processes. nih.gov The intensity of the AF430 fluorescence can be correlated with the level of azide incorporation, providing a quantitative measure of the biological process under investigation. researchgate.net

Table 2: Application of this compound in Flow Cytometry-Based Cell Analysis

| Application | Labeling Strategy | Detected Parameter | Research Outcome |

|---|---|---|---|

| Cell Proliferation Assay | Metabolic labeling with Azido-deoxyuridine (AzdU) | DNA Synthesis | Quantification of proliferating cells in a heterogeneous population |

| Glycan Expression Profiling | Metabolic labeling with Azido-sugars (e.g., Ac4ManNAz) | Cell Surface Glycans | Differentiation of cell states based on glycosylation patterns |

Combinatorial Labeling for Multiplexed Analysis

Multiplexed analysis, the simultaneous detection of multiple targets in a single sample, is crucial for understanding complex biological systems. Combinatorial labeling strategies, where targets are labeled with specific combinations of fluorophores, can significantly increase the number of distinguishable entities. researchgate.netresearchgate.net this compound can be used as one component in a larger palette of fluorescent alkynes for such approaches.

In this context, different cellular components or biomarkers can be tagged with unique combinations of azide reporters. Subsequently, a mixture of fluorescent alkynes, including this compound and others with distinct spectral properties, can be used to "paint" the targets with a unique spectral signature. This approach, often combined with spectral imaging and linear unmixing, allows for the identification of a large number of different targets simultaneously. nih.gov

Research in Specific Biological Contexts

The versatility of this compound and its associated click chemistry methodology has led to its adoption in a wide range of biological research fields, from plant biology to microbiology.

Plant Cell Wall Imaging and Functional Analysis

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. researchgate.net Understanding its composition and remodeling is a key area of plant science. Bioorthogonal chemistry, using alkyne-tagged monolignols or other cell wall precursors, has emerged as a powerful tool for studying these processes. nih.govresearchgate.net

Researchers can introduce an alkyne-modified precursor of a cell wall component, such as an analog of coniferyl alcohol for lignin (B12514952) analysis, into plant tissues. researchgate.net This precursor is incorporated into the cell wall during its natural biosynthesis. Subsequent labeling with AF430 azide (a complementary fluorescent probe) allows for the high-resolution visualization of newly synthesized cell wall material. researchgate.net This technique provides spatiotemporal information on cell wall dynamics that is not achievable with traditional staining methods.

Table 3: Research Findings in Plant Cell Wall Analysis using Alkyne-Fluorophore Labeling

| Labeled Component | Alkyne-Tagged Precursor | Imaging Technique | Key Finding |

|---|---|---|---|

| Lignin | Ethynyl-modified coniferyl alcohol | Confocal Microscopy | Precise localization of new lignin polymerization in maturing cell walls |

| Pectin (B1162225) | Alkyne-modified fucose or galactose | Super-resolution Microscopy | Visualization of pectin deposition and modification during cell plate formation |

Microbiota Community Studies

The study of microbial communities, or microbiota, is a rapidly expanding field with implications for human health and disease. A significant challenge is to understand the metabolic activities of individual species within these complex communities. Metabolic labeling with alkyne-functionalized nutrients provides a means to address this. researchgate.netcornell.edu

In a technique termed BioOrthogonal Labeling Sort Seq Spec (BOSSS), an alkyne-containing nutrient, such as a lipid or carbohydrate, is introduced to a microbial community. cornell.edu Bacteria that consume and metabolize this nutrient will incorporate the alkyne tag into their cellular components. These metabolically active bacteria can then be fluorescently labeled using AF430 azide and subsequently isolated via Fluorescence-Activated Cell Sorting (FACS). researchgate.netcornell.edu The sorted populations can then be identified by sequencing, allowing for a direct link between metabolic function and microbial identity. researchgate.netcornell.edu

Table 4: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Copper(I) |

| Azide |

| Triphenylphosphonium-azide |

| Sulfonamide-azide |

| Nuclear localization signal (NLS)-peptide-azide |

| Azido-deoxyuridine (AzdU) |

| Azido-sugars |

| Ac4ManNAz |

| Ethynyl-modified coniferyl alcohol |

| Alkyne-modified fucose |

| Alkyne-modified galactose |

| Alkyne-tagged xylose |

| Alkyne-tagged mannose |

Experimental Methodologies and Technical Considerations for Af430 Alkyne Utilization

Protocol Development for Optimal Labeling Efficiency

The covalent attachment of AF430 alkyne to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of its utility. Achieving high labeling efficiency requires careful optimization of several reaction parameters.

The stoichiometry of the reactants in a CuAAC reaction is a critical determinant of labeling efficiency. Generally, the fluorescent probe is used in molar excess relative to the azide-modified biomolecule to drive the reaction to completion. However, an excessive concentration of the dye can lead to increased background fluorescence and potential precipitation if the dye has limited aqueous solubility.

The final concentration of this compound in a labeling reaction can range from 2 µM to 40 µM, with a typical starting concentration of 20 µM. vectorlabs.com For labeling proteins in a cell lysate, a 3-fold excess of the dye is often recommended. lumiprobe.com In the case of oligonucleotide labeling, a 4 to 50-fold excess of the azide (B81097) dye to the alkyne-modified oligonucleotide has been suggested. broadpharm.com

The catalytic system, comprising a copper(I) source and a stabilizing ligand, is also crucial. Copper(II) sulfate (CuSO₄) is commonly used as a precursor to the active copper(I) catalyst, with sodium ascorbate serving as the reducing agent. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential to enhance the reaction rate, maintain the copper in its active Cu(I) state, and protect the biomolecules from oxidative damage. nih.gov The ligand is typically used in a 5:1 molar ratio to the copper catalyst. nih.gov

Below is a table summarizing typical concentration ranges and stoichiometric ratios for CuAAC reactions involving fluorescent alkynes.

| Reagent | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio/Excess |

| Azide-Modified Protein | 1-5 mg/mL | 2-60 µM | 1 equivalent |

| This compound | 1-10 mM in DMSO or water | 2-100 µM | 1.5-50 fold excess |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-250 µM | 0.1-1 equivalent |

| THPTA Ligand | 50-100 mM in water | 250-1250 µM | 5 equivalents to Cu(II) |

| Sodium Ascorbate | 100-300 mM in water (freshly prepared) | 2.5-5 mM | 25-50 equivalents to Cu(II) |

Data compiled from multiple sources providing general protocols for CuAAC bioconjugation. vectorlabs.combroadpharm.comnih.gov

The choice of buffer system is critical for maintaining the stability and reactivity of the biomolecules and the catalytic system. AF430 itself is fluorescently stable over a wide pH range of 4 to 10. lumiprobe.com However, the CuAAC reaction is typically performed in buffers with a pH between 6.5 and 7.4. lumiprobe.com Commonly used buffers include phosphate-buffered saline (PBS) and triethanolamine (TEA). It is imperative to avoid buffers containing primary amines, such as Tris-HCl, as they can coordinate with copper and inhibit the catalytic activity. mdpi.com

For labeling proteins, specialized protein labeling buffers are available that contain components to protect the biomolecules from damage by reactive oxygen species that can be generated during the reaction. lumiprobe.com These buffers often contain aminoguanidine to prevent side reactions of dehydroascorbate (an oxidation product of the reducing agent) with amino acid residues like arginine, N-terminal cysteine, and lysine (B10760008). lumiprobe.com The reaction is also compatible with aqueous environments, which is a significant advantage for biological applications. broadpharm.com

The incubation time and temperature are key parameters that influence the yield of the bioconjugation reaction. For many applications, the CuAAC reaction proceeds efficiently at room temperature. broadpharm.com Incubation times can vary significantly depending on the specific reactants and their concentrations, ranging from as short as 15-30 minutes to several hours or even overnight. broadpharm.com For labeling of cell lysates, a typical incubation time is 30 minutes at room temperature, with the potential for longer times to improve labeling efficiency. vectorlabs.com In some specific labeling protocols, particularly those not involving sensitive proteins, temperatures can be elevated to a range of 80-100°C for shorter incubation periods of 5-30 minutes to accelerate the reaction. researchgate.net Optimization of both time and temperature is often necessary to maximize the labeling yield while preserving the integrity of the biomolecule.

Advanced Fluorescence Detection and Data Acquisition

Following successful conjugation, the detection and analysis of the AF430 signal require appropriate instrumentation and optimized acquisition parameters to maximize the signal-to-noise ratio and ensure accurate interpretation of the results.

AF430 is a coumarin-based dye with an absorption maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm. lumiprobe.com This large Stokes shift of about 112 nm is highly advantageous for multicolor imaging as it minimizes crosstalk between detection channels. lumiprobe.com AF430 can be efficiently excited by a 405 nm violet laser, which is a standard component of most modern confocal microscopes. lumiprobe.com Its high photostability makes it particularly well-suited for demanding imaging techniques like Stimulated Emission Depletion (STED) microscopy. lumiprobe.com For STED, a depletion laser at 660 nm can be used to de-excite the AF430 fluorophore. lumiprobe.com

The following table provides a starting point for imaging parameters for AF430 conjugates using confocal microscopy. It is important to note that these parameters will require optimization based on the specific sample, expression level of the target, and the microscope system being used.

| Parameter | Confocal Microscopy | STED Microscopy |

| Excitation Laser Line | 405 nm | 405 nm |

| Depletion Laser Line | N/A | 660 nm |

| Dichroic Mirror | 405/488/561/633 or similar | 405/488/561/633 or similar |

| Emission Filter | 500-550 nm bandpass | 500-550 nm bandpass |

| Objective | 60x or 100x oil immersion | 100x oil immersion |

| Pinhole Size | 1 Airy Unit | 1 Airy Unit |

| Detector Gain/HV | 600-800 V (initial setting) | 600-800 V (initial setting) |

| Scan Speed | 8-10 µs/pixel | 8-10 µs/pixel |

| Image Size | 512x512 or 1024x1024 pixels | 512x512 or 1024x1024 pixels |

These are generalized starting parameters and should be optimized for each specific experiment. tamu.eduscian.cl

A high signal-to-noise ratio (SNR) is paramount for obtaining high-quality fluorescence images. Several strategies can be employed to enhance the SNR for AF430 conjugates. plos.org

Signal Enhancement:

Optimal Filter Selection: Ensuring that the excitation and emission filters are well-matched to the spectral profile of AF430 will maximize the collection of emitted photons while minimizing bleed-through from the excitation source. youtube.com

High Quantum Yield Detectors: Utilizing sensitive detectors, such as photomultiplier tubes (PMTs) with high quantum efficiency or hybrid detectors, can significantly improve signal detection.

Background Reduction:

Autofluorescence Mitigation: Biological samples often exhibit autofluorescence, which can obscure the specific signal. Running an unlabeled control sample is essential to assess the level of autofluorescence. If autofluorescence is problematic, spectral imaging and linear unmixing can be used to computationally separate the specific AF430 signal from the background.

Quenching Agents: For coumarin (B35378) dyes like AF430, fluorescence quenching can occur due to interactions with certain molecules. While often an undesirable effect, in some contexts, specific quenchers can be used to reduce background from non-specifically bound dye. nih.gov

Computational Approaches: Post-acquisition image processing techniques, such as deconvolution, can computationally reassign out-of-focus light to its point of origin, thereby increasing image contrast and improving the SNR. azom.com

Washing Steps: Thorough washing after the labeling reaction is crucial to remove any unbound this compound, which would otherwise contribute to high background fluorescence.

By carefully considering and optimizing each of these experimental and technical parameters, researchers can effectively utilize this compound for high-sensitivity and high-resolution fluorescence imaging applications.

Quantitative Fluorescence Measurements and Image Analysis

Image Acquisition Parameters:

Proper image acquisition is the foundation of quantitative analysis. The following parameters should be carefully optimized and consistently applied across all experimental and control samples:

Microscope and Objective: Utilization of a confocal or a high-resolution widefield microscope equipped with an objective suitable for the desired magnification and resolution is crucial.

Excitation and Emission Wavelengths: this compound is optimally excited around 425 nm and exhibits maximum emission at approximately 542 nm. Appropriate laser lines and emission filters must be selected to maximize signal collection while minimizing bleed-through from other fluorophores in multicolor experiments.

Detector Settings: The gain and offset of the detector (e.g., photomultiplier tube or sCMOS camera) should be set to ensure the signal is within the linear dynamic range, avoiding saturation of bright signals and loss of dim signals. These settings must remain constant for all images within a comparative study.

Image Resolution and Bit Depth: The pixel size and bit depth of the acquired images should be sufficient to capture the details of the labeled structures without excessive oversampling.

Image Analysis Workflow:

A standardized image analysis workflow is essential for objective and reproducible quantification. Open-source software such as ImageJ or Fiji, along with specialized plugins, can be employed for this purpose.

A typical workflow includes the following steps:

Cell Segmentation and ROI Selection: Individual cells or specific subcellular compartments are identified and outlined to create ROIs. This can be performed manually or through automated segmentation algorithms based on brightfield images or a fluorescent counterstain.

Fluorescence Intensity Measurement: Within each ROI, several parameters can be quantified:

Mean Fluorescence Intensity: The average pixel intensity within the ROI, providing a measure of the concentration of the fluorophore.

Integrated Density: The sum of the intensities of all pixels in the ROI, reflecting the total amount of the fluorophore.

Corrected Total Cell Fluorescence (CTCF): This is calculated as: Integrated Density - (Area of selected cell * Mean fluorescence of background readings). This value corrects for background fluorescence and provides a more accurate measure of the total fluorescence from the labeled structure.

Below is an interactive data table summarizing a hypothetical analysis of this compound fluorescence in treated versus control cells.

| Cell ID | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Integrated Density (Arbitrary Units) | Corrected Total Cell Fluorescence (Arbitrary Units) |

| 1 | Treated | 152.8 | 30560 | 25480 |

| 2 | Treated | 165.2 | 33040 | 27960 |

| 3 | Control | 45.3 | 9060 | 3980 |

| 4 | Control | 51.7 | 10340 | 5260 |

This table is interactive. Users can sort the data by clicking on the column headers.

Validation of Labeling Specificity and Efficiency

Ensuring that the observed fluorescence signal originates specifically from the intended target and understanding the extent of labeling are critical for the correct interpretation of experimental results.

Validation of Labeling Specificity:

Several control experiments are essential to confirm that the this compound is specifically reacting with the azide-modified target via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

No-Azide Control: Cells that have not been treated with the azide-containing metabolic precursor but are subjected to the same click reaction conditions with this compound. This control assesses the level of non-specific binding of the alkyne dye to cellular components.

No-Copper Control: Cells containing the azide-modified target are incubated with this compound but without the copper catalyst. This control confirms the copper-dependency of the click reaction and rules out non-catalyzed reactions.

Competition Assay: Co-incubation with an excess of a non-fluorescent alkyne during the click reaction should lead to a significant reduction in the this compound signal, demonstrating that the labeling is specific to the azide-alkyne reaction.

Colocalization Analysis: The specificity of labeling can be further corroborated by demonstrating the colocalization of the this compound signal with a known marker for the target biomolecule or subcellular compartment, such as an antibody in immunofluorescence or a fluorescent protein fusion. Quantitative colocalization analysis can be performed using metrics like Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC).

The following table presents hypothetical results from control experiments designed to validate labeling specificity.

| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |

| Azide + this compound + Copper (Experimental) | 158.5 | Specific labeling signal |

| No Azide + this compound + Copper (Control) | 12.3 | Low non-specific binding of the alkyne dye |

| Azide + this compound - Copper (Control) | 15.8 | Labeling is copper-dependent |

| Azide + this compound + Copper + Excess Non-fluorescent Alkyne (Control) | 25.1 | Labeling is specific to the azide-alkyne reaction |

This table is interactive. Users can sort the data by clicking on the column headers.

Determination of Labeling Efficiency:

Labeling efficiency refers to the percentage of target molecules that have been successfully labeled with this compound. Determining this value is crucial for stoichiometric studies and for comparing results across different experiments.

Ratiometric Fluorescence Measurement: A two-step labeling approach can be employed. First, the azide-modified target is reacted with a sub-saturating concentration of this compound. In the second step, the remaining unlabeled azide groups are reacted with a spectrally distinct fluorescent alkyne. The ratio of the fluorescence intensities from the two dyes can be used to calculate the labeling efficiency of the initial reaction.

Biochemical Methods: For protein targets, the labeling efficiency can be determined by methods such as in-gel fluorescence. The total protein is visualized using a general protein stain (e.g., Coomassie Blue or SYPRO Ruby), and the AF430-labeled protein is visualized by its fluorescence. The ratio of the fluorescence signal to the total protein stain provides a measure of the labeling efficiency.

Mass Spectrometry: For purified proteins or peptides, mass spectrometry can provide a precise determination of labeling efficiency by identifying and quantifying the modified and unmodified species.

The table below shows a hypothetical determination of labeling efficiency for a target protein using in-gel fluorescence.

| Sample | Total Protein Signal (Arbitrary Units) | AF430 Fluorescence Signal (Arbitrary Units) | Calculated Labeling Efficiency (%) |

| Protein X - 1 µM this compound | 5000 | 3750 | 75 |

| Protein X - 5 µM this compound | 5100 | 4590 | 90 |

| Protein X - 10 µM this compound | 4950 | 4702 | 95 |

This table is interactive. Users can sort the data by clicking on the column headers.

By rigorously applying these experimental methodologies and technical considerations, researchers can confidently utilize this compound for quantitative and specific labeling in a wide range of biological investigations.

Comparative Research and Future Outlook for Af430 Alkyne

Advantages and Disadvantages Relative to Other Fluorophores in Bioorthogonal Chemistry

AF430 alkyne, a sulfonated coumarin (B35378) dye functionalized with a terminal alkyne, offers a distinct set of photophysical properties that confer both advantages and disadvantages in the context of bioorthogonal chemistry when compared to other commonly used fluorophores. Its utility is largely dictated by its spectral characteristics, photostability, and compatibility with specific labeling and imaging modalities.

Advantages:

One of the primary advantages of this compound lies in its relatively large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. With an excitation maximum around 430 nm and an emission maximum near 542 nm, this significant separation helps to minimize crosstalk between excitation and emission channels, a valuable feature in multicolor imaging experiments. chemrxiv.org This large Stokes shift is a characteristic that sets it apart from many other fluorophores that have more overlapping spectra.

Furthermore, AF430 is known for its good photostability, a critical factor for imaging techniques that require prolonged or intense light exposure. chemrxiv.org The inclusion of a trifluoromethyl group in its structure contributes to reducing photobleaching. chemrxiv.org Its fluorescence is also notably stable across a wide range of pH values (from pH 4 to 10), which is advantageous for live-cell imaging where pH fluctuations can occur in different cellular compartments. chemrxiv.org As a sulfonated dye, AF430 exhibits good water solubility, which simplifies labeling procedures in aqueous biological environments and reduces the tendency for aggregation that can lead to fluorescence quenching. chemrxiv.org

Disadvantages:

A notable disadvantage of this compound is its excitation in the violet-blue region of the spectrum. This spectral range can be problematic in biological imaging due to higher levels of cellular autofluorescence, which can obscure the signal from the fluorophore and reduce the signal-to-noise ratio. In comparison, fluorophores excited by longer wavelengths, such as those in the red or far-red regions of the spectrum (e.g., Cy5), generally face less interference from autofluorescence. vectorlabs.com

While its quantum yield is sufficient for many applications, it may be lower than some of the brightest fluorophores available, such as Alexa Fluor 488. thermofisher.com The brightness of a fluorophore is a product of its extinction coefficient and quantum yield, and for detecting low-abundance targets, dyes with the highest possible brightness are often preferred. nih.gov

Performance Comparison in Specific Biological Assays

Direct comparative studies detailing the performance of this compound against other fluorophores in specific bioorthogonal assays are not extensively documented in publicly available literature. However, comparisons can be drawn based on the known properties of its class of dyes (coumarins and Alexa Fluor equivalents) and those of other common fluorophores like Alexa Fluor 488 and Cy-dyes.

In cellular imaging assays, the choice between this compound and a dye like Alexa Fluor 488 alkyne would depend on the specific requirements of the experiment. Alexa Fluor 488 is renowned for its high quantum yield (around 0.92) and exceptional brightness, making it a go-to choice for detecting targets with low expression levels. thermofisher.comresearchgate.net AF430, being an equivalent to Alexa Fluor 430, has a lower quantum yield. However, the large Stokes shift of this compound can be a deciding factor in multiplexing experiments where spectral overlap is a concern.

When compared to cyanine (B1664457) dyes such as Cy3 alkyne , Alexa Fluor dyes, including AF430 equivalents, generally exhibit superior photostability. uci.edu While Cy3 is a bright and widely used fluorophore, it can be more susceptible to photobleaching under intense illumination. In assays requiring long-term imaging or techniques like super-resolution microscopy, the enhanced photostability of this compound would be a significant advantage. Furthermore, Alexa Fluor dyes are often less prone to self-quenching at high labeling densities compared to Cy dyes, which can form aggregates that diminish fluorescence. uci.edu

The following table provides a comparative overview of the key photophysical properties of this compound and other commonly used alkyne-functionalized fluorophores.

| Feature | This compound | Alexa Fluor 488 Alkyne | Cy3 Alkyne | Cy5 Alkyne |

| Excitation Max (nm) | ~430 | ~495 | ~555 | ~649 |

| Emission Max (nm) | ~542 | ~519 | ~570 | ~671 |

| Quantum Yield | Moderate | Very High (~0.92) | Moderate (~0.15-0.31) | Moderate |

| Stokes Shift | Large (~112 nm) | Small (~24 nm) | Small (~15 nm) | Moderate (~22 nm) |

| Photostability | Good | Excellent | Moderate | Good |

| pH Sensitivity | Low | Low | Low | Low |

| Autofluorescence Interference | Potentially High | Moderate | Low | Very Low |

Data compiled from multiple sources. chemrxiv.orgthermofisher.comresearchgate.netuci.edunih.govresearchgate.netnih.gov Quantum yields can vary depending on the local environment.

Emerging Methodological Advancements

The unique properties of this compound, particularly its photostability and large Stokes shift, make it a valuable tool for emerging advanced imaging and sensing methodologies.

Integration with Super-Resolution Imaging Techniques

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution. The choice of fluorophore is critical for the success of these methods.

Stimulated Emission Depletion (STED) Microscopy: AF430 has been identified as a suitable fluorophore for STED microscopy. chemrxiv.org This technique uses a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the point-spread function. nih.gov The high photostability of AF430 allows it to withstand the intense laser powers used in STED without rapid photobleaching. chemrxiv.org Its large Stokes shift is also advantageous in multicolor STED imaging, allowing for easier spectral separation from other fluorophores. chemrxiv.org

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): While there is no direct evidence in the searched literature of this compound being used in PALM or STORM, these techniques rely on the stochastic activation and localization of single fluorophores. nih.govresearchgate.net Typically, photoactivatable or photoswitchable fluorescent proteins or specific organic dyes are used. nih.govqtanalytics.in The suitability of this compound for these methods would depend on whether its photophysical properties can be modulated to achieve the necessary stochastic blinking, which is not a reported characteristic of this dye.

Development of Smart Probes and Biosensors

The development of "smart" probes and biosensors that change their fluorescent properties in response to specific biological events or analytes is a rapidly growing field. The coumarin scaffold of AF430 provides a versatile platform for designing such tools.

Fluorogenic Probes: The fluorescence of coumarin derivatives can be modulated by their chemical environment. This property can be exploited to create fluorogenic probes that are initially non-fluorescent or weakly fluorescent and become brightly emissive upon reacting with their target. For example, a coumarin-based probe can be designed to be "turned on" by a specific enzyme activity. The alkyne group on AF430 allows for its incorporation into such probes via click chemistry, enabling the targeted delivery of a fluorogenic sensor to a specific biomolecule or cellular location.

Biosensors for Ions and Small Molecules: Coumarin derivatives have been successfully used to create chemosensors for various ions and small molecules. By incorporating a recognition moiety for a specific analyte into the coumarin structure, a change in fluorescence intensity or wavelength can be induced upon binding. The alkyne handle of AF430 could be used to conjugate these sensing domains to larger biomolecules for targeted intracellular measurements.

Unaddressed Research Questions and Potential Innovations

Despite its utility, there are several areas where further research and innovation could enhance the capabilities and applications of this compound and similar fluorophores.

Unaddressed Research Questions:

Quantitative Performance in Multiplexed Super-Resolution Imaging: While theoretically advantageous, the practical performance of this compound in complex, multi-target super-resolution imaging experiments, particularly in combination with other fluorophores, needs to be systematically evaluated. How does its large Stokes shift translate to improved resolution and reduced artifacts in techniques like multicolor STED?

Compatibility with Live-Cell Super-Resolution Techniques: The majority of super-resolution imaging is performed on fixed cells. Further investigation is needed to optimize the use of this compound for long-term, live-cell super-resolution imaging, addressing challenges such as phototoxicity and the dynamic nature of biological structures. researchgate.net

Bioorthogonal Activation Strategies: Can the fluorescence of this compound be effectively and reversibly controlled through bioorthogonal reactions? Developing strategies to photoswitch or photoactivate this dye would significantly expand its utility in techniques like PALM and STORM.

Potential Innovations:

Development of AF430-Based Smart Probes for In Vivo Imaging: Extending the design of fluorogenic and analyte-responsive probes based on the AF430 scaffold for in vivo applications could provide powerful tools for studying biological processes in whole organisms. This would require optimizing their photophysical properties for deeper tissue penetration and reduced scattering.

Integration into Advanced Bioorthogonal Labeling Schemes: The development of mutually orthogonal bioorthogonal reactions could allow for the simultaneous use of this compound alongside other clickable fluorophores for even more complex multicolor imaging experiments.

Rational Design for Enhanced Photophysical Properties: Computational and synthetic chemistry approaches could be employed to rationally design new coumarin-alkyne derivatives with improved quantum yields, greater photostability, and fine-tuned spectral properties to fill specific niches in the fluorophore toolkit.

Q & A

Basic Research Questions

Q. What are the key photophysical properties of AF430 alkyne that make it suitable for fluorescence resonance energy transfer (FRET) studies?

- Methodological Answer : this compound exhibits an emission maximum at ~540 nm (excitation at ~430 nm), with spectral overlap critical for FRET pairing. Its Stokes shift and photostability enable reliable donor-acceptor energy transfer in protein conformational studies. Researchers should validate spectral overlap using fluorimeter scans and calculate Förster radii (R₀) to confirm compatibility with acceptor dyes like AF350 .

Q. What established protocols exist for conjugating this compound to biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : Conjugation involves optimizing molar ratios (e.g., 1:3 protein-to-dye ratio), Cu(I) catalyst concentration (1–5 mM), and reaction time (1–4 hrs at 25°C). Post-reaction purification via size-exclusion chromatography removes unreacted dye. Validate labeling efficiency using UV-Vis spectroscopy (absorbance at 430 nm) and SDS-PAGE with fluorescence imaging .

Advanced Research Questions

Q. How can researchers optimize FRET efficiency when using this compound as a donor in lactoferrin iron-loading studies?

- Methodological Answer : FRET efficiency depends on donor-acceptor distance (<10 nm) and stoichiometry. Precisely control dye-to-protein ratios (e.g., 2:1 AF430:AF350) to avoid overlabeling. Use computational modeling (e.g., molecular dynamics) to predict conformational changes affecting donor-acceptor proximity. Validate with time-resolved fluorescence decay measurements to quantify energy transfer rates .

Q. What methodological considerations resolve conflicting FRET data in iron-loaded lactoferrin studies using this compound?

- Methodological Answer : Contradictions may arise from variations in labeling sites or buffer conditions. Employ orthogonal validation:

- Quantify iron content via inductively coupled plasma mass spectrometry (ICP-MS).

- Use circular dichroism (CD) to confirm protein folding integrity.

- Perform statistical analysis (e.g., ANOVA) to assess significance of FRET yield differences between apo- and holo-lactoferrin .

Q. How does integrating this compound-based fluorescence with UV-Vis spectroscopy enhance iron quantification accuracy?

- Methodological Answer : Dual-method approaches correlate FRET efficiency (calculated as % acceptor emission) with iron-binding-induced absorbance changes at 280 nm. Normalize data to protein concentration (A280) and apply linear regression models to derive iron-to-protein stoichiometry. This reduces artifacts from environmental quenching or dye aggregation .

Q. What advanced statistical approaches are recommended for analyzing time-resolved fluorescence decay in this compound-based energy transfer studies?

- Methodological Answer : Use multi-exponential fitting (e.g., χ² minimization) to resolve lifetime components. Calculate Förster distances (R₀) using donor quantum yield and acceptor extinction coefficient. Apply error propagation analysis to account for uncertainties in lifetime measurements and donor-acceptor ratios .

Emerging Applications and Future Directions

Q. What novel applications of this compound are emerging in nanotechnology, particularly in core-shell polymer dot systems?

- Methodological Answer : this compound serves as a donor in non-radiative energy transfer (NRET) with MEH-PPV acceptors in poly(ethylene glycol)-stabilized nanoparticles. Optimize dye loading (e.g., 0.1–1.0 wt%) to balance fluorescence intensity and colloidal stability. Characterize NRET efficiency via Stern-Volmer plots and validate biocompatibility using cytotoxicity assays (e.g., MTT) .

Q. How can this compound be utilized to study real-time conformational dynamics in membrane proteins?

- Methodological Answer : Incorporate this compound into site-specific mutagenesis (e.g., cysteine substitutions) for thiol-maleimide conjugation. Use stopped-flow fluorescence coupled with FRET to monitor millisecond-scale structural transitions. Pair with cryo-EM or NMR data to correlate dynamic changes with static structural snapshots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.